molecular formula C9H12ClNOS B13182145 [1-(Aminomethyl)cyclopropyl](3-chlorothiophen-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](3-chlorothiophen-2-yl)methanol

Cat. No.: B13182145
M. Wt: 217.72 g/mol
InChI Key: XONZSJUCRYRXNT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a structurally unique small molecule characterized by a cyclopropane ring bearing an aminomethyl group, a 3-chlorothiophene moiety, and a central methanol group. The cyclopropane ring introduces significant ring strain, which may enhance metabolic stability and influence molecular conformation . This compound is hypothesized to serve as a building block in medicinal chemistry, particularly for drug candidates targeting enzymes or receptors where rigidity and electronic properties are critical.

Properties

Molecular Formula

C9H12ClNOS

Molecular Weight

217.72 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(3-chlorothiophen-2-yl)methanol

InChI

InChI=1S/C9H12ClNOS/c10-6-1-4-13-7(6)8(12)9(5-11)2-3-9/h1,4,8,12H,2-3,5,11H2

InChI Key

XONZSJUCRYRXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=C(C=CS2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be added via a nucleophilic substitution reaction, where an appropriate amine reacts with a halomethylcyclopropane.

    Attachment of the Chlorothiophenyl Group: The chlorothiophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorothiophene derivative and a suitable coupling partner.

    Methanol Functionalization:

Industrial Production Methods

Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The compound is compared below with two structurally related molecules: 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol () and methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride ().

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications References
1-(Aminomethyl)cyclopropylmethanol C₉H₁₁ClNOS 216.53 Cyclopropane, aminomethyl, thiophene, methanol Rigid cyclopropane, sulfur-containing aromatic ring Kinase inhibitors, enzyme modulators Calculated
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol C₁₁H₁₆ClNO 213.71 Chlorophenyl, isopropylamino, ethanol Flexible β-amino alcohol, benzene ring Adrenergic agents, bronchodilators
Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride C₁₂H₁₅ClNO₂ 252.71 Cyclopropane, aminomethyl, benzoate, hydrochloride Ester group, hydrochloride salt, planar aromatic ring Synthetic intermediates, prodrugs

Detailed Comparison

Structural Features Cyclopropane vs. Flexible Chains: The target compound and the benzoate derivative () share a cyclopropane ring, which imposes rigidity and may reduce metabolic degradation compared to the flexible isopropylamino chain in the chlorophenyl ethanol analog () . Thiophene’s electron-rich nature could enhance binding to metal-containing enzymes compared to benzene . Functional Groups: The hydrochloride salt in ’s compound improves aqueous solubility, whereas the methanol group in the target compound may facilitate hydrogen bonding in biological systems.

Physicochemical Properties Molecular Weight: The target compound (216.53 g/mol) and the chlorophenyl ethanol analog (213.71 g/mol) are similar in size, suggesting comparable bioavailability. The benzoate derivative’s higher weight (252.71 g/mol) reflects its ester and hydrochloride groups, which may limit membrane permeability . Solubility: The hydrochloride salt () enhances water solubility, critical for intravenous formulations. The target compound’s thiophene and methanol groups likely confer moderate solubility in polar solvents.

Research Implications Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound and benzoate derivative may exhibit longer half-lives than the chlorophenyl ethanol analog .

Research Findings and Limitations

  • Gaps in Data : Direct comparative pharmacological or pharmacokinetic studies are absent in the provided evidence. Conclusions are inferred from structural analogs and functional group chemistry.

Biological Activity

1-(Aminomethyl)cyclopropylmethanol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a cyclopropyl ring, an aminomethyl group, and a chlorinated thiophene moiety, suggest various biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is C9H12ClNOSC_9H_{12}ClNOS, with a molecular weight of approximately 217.72 g/mol. The IUPAC name is [1-(aminomethyl)cyclopropyl]-(3-chlorothiophen-2-yl)methanol, which reflects its structural components.

PropertyValue
Molecular FormulaC9H12ClNOSC_9H_{12}ClNOS
Molecular Weight217.72 g/mol
IUPAC Name[1-(aminomethyl)cyclopropyl]-(3-chlorothiophen-2-yl)methanol
InChI KeyXONZSJUCRYRXNT-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves several key steps:

  • Formation of the Cyclopropyl Group : This can be achieved through cyclopropanation reactions using suitable precursors.
  • Introduction of the Aminomethyl Group : This step often utilizes nucleophilic substitution reactions.
  • Attachment of the Chlorothiophenyl Group : Coupling reactions such as Suzuki or Heck reactions are commonly employed.
  • Methanol Functionalization : Final modifications to incorporate the methanol group.

Biological Activity

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Properties : Similar thiophene derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus.
  • Anticancer Potential : Compounds in this class have been explored for their ability to inhibit cancer cell proliferation.
  • Neuroactive Effects : The aminomethyl group may contribute to neuroprotective properties.

Case Studies

  • Antimicrobial Activity : Research indicates that chlorinated thiophenes can inhibit the growth of resistant bacterial strains, suggesting that 1-(Aminomethyl)cyclopropylmethanol may have similar efficacy.
  • Cytotoxicity Assays : In vitro studies on related compounds have demonstrated significant cytotoxic effects against cancer cell lines, supporting further exploration of this compound's anticancer properties.

The mechanism through which 1-(Aminomethyl)cyclopropylmethanol exerts its biological effects likely involves interaction with specific enzymes or receptors, modulating key biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

The following table highlights some compounds structurally related to 1-(Aminomethyl)cyclopropylmethanol and their notable biological activities:

Compound NameStructural FeaturesNotable Biological Activities
1-Aminocyclopropanecarboxylic acidCyclopropane ring with carboxylic acidPotential neuroprotective effects
2-ChlorothiopheneChlorinated thiopheneAntimicrobial properties
CyclopropylmethanolCyclopropane with alcoholSolvent properties; potential as a reagent

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